

Technical Support Center: Troubleshooting PVAP Coating Defects

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Compound of Interest

Compound Name: Polyvinyl acetate phthalate

Cat. No.: B3415722

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This technical support center provides guidance for researchers, scientists, and drug development professionals on troubleshooting common defects encountered during the **Polyvinyl Acetate Phthalate** (PVAP) coating process, specifically addressing "orange peel" and "twinning."

Frequently Asked Questions (FAQs)

Q1: What is PVAP and why is it used for tablet coatings?

Polyvinyl Acetate Phthalate (PVAP) is a polymer commonly used in the pharmaceutical industry for enteric coating of solid dosage forms like tablets and capsules.^[1] Its primary function is to protect the drug from the acidic environment of the stomach and allow for its release in the more neutral pH of the small intestine.^[1] This is crucial for drugs that are unstable in acidic conditions or can cause gastric irritation.

Q2: What are the common coating defects observed with PVAP?

While PVAP is a robust enteric polymer, improper formulation or processing parameters can lead to several coating defects. The most frequently encountered issues are:

- **Orange Peel:** This defect is characterized by a rough, uneven surface texture resembling the peel of an orange.^{[2][3]}
- **Twinning:** This occurs when two or more tablets stick together during the coating process.^[4]

Q3: Can the tablet core properties influence PVAP coating defects?

Yes, the properties of the tablet core are critical for a successful coating process. A core with low mechanical strength or high friability can lead to surface erosion and contribute to defects like orange peel.^[2] It is essential to ensure tablets have sufficient hardness to withstand the coating process.

Troubleshooting Guide: Orange Peel

The "orange peel" effect is a surface roughness issue that can compromise the aesthetic appeal and potentially the functionality of the coating.

Q4: What are the primary causes of the orange peel defect in PVAP coatings?

Orange peel is typically caused by inadequate spreading of the coating solution on the tablet surface before it dries.^[3] The primary contributing factors can be categorized into formulation-related and process-related issues.

Troubleshooting Summary for Orange Peel

Parameter	Potential Cause of Orange Peel	Recommended Solution
Coating Solution Viscosity	Too high, preventing proper atomization and spreading.[2]	Decrease the solids content of the coating solution or add more solvent to reduce viscosity.
Spray Rate	Too low, causing premature drying of droplets before they reach the tablet surface.[3]	Increase the spray rate to ensure droplets are sufficiently wet upon impact.
Atomizing Air Pressure	Too high, leading to rapid drying of the spray.[2]	Reduce the atomizing air pressure to prevent premature drying of the coating droplets.
Inlet Air Temperature	Too high, causing the spray to dry before adequately spreading on the tablet surface.[4]	Lower the inlet air temperature to allow for better film formation.
Pan Speed	Too low, leading to overwetting and uneven coating distribution.[2]	Increase the pan speed to ensure tablets tumble effectively and are evenly exposed to the spray.
Gun-to-Bed Distance	Too far, allowing droplets to dry in transit.	Decrease the distance between the spray gun and the tablet bed.

Experimental Protocol: Evaluation of Tablet Surface Roughness

This protocol provides a method to quantify the "orange peel" defect by measuring tablet surface roughness using a profilometer.

Objective: To quantitatively assess the surface roughness of PVAP-coated tablets to evaluate the severity of the orange peel defect.

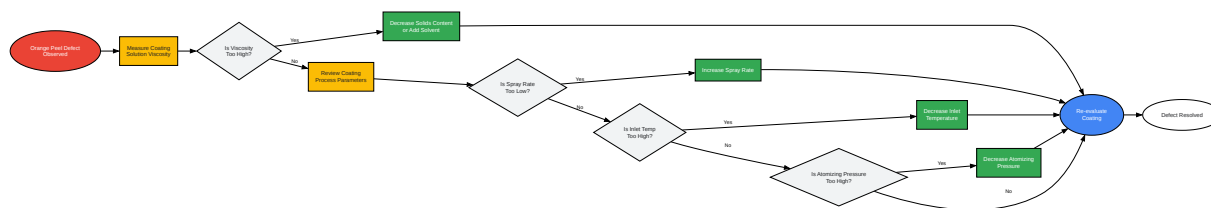
Materials:

- Profilometer (e.g., laser or stylus-based)
- Coated tablet samples
- Tablet holders

Methodology:

- Instrument Calibration: Calibrate the profilometer according to the manufacturer's instructions.
- Sample Preparation: Carefully place a coated tablet on the sample holder, ensuring the surface to be measured is level.
- Measurement:
 - Position the profilometer stylus or laser at the starting point on the tablet surface.
 - Initiate the scan across a predefined length of the tablet surface (e.g., 5 mm).
 - Record the surface profile data.
- Data Analysis:
 - Calculate the average roughness (Ra) and root mean square roughness (Rq) from the profile data.
 - Compare the roughness values of different batches or samples to quantify the extent of the orange peel defect. Higher Ra and Rq values indicate a rougher surface.

Troubleshooting Workflow for Orange Peel



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Caption: Troubleshooting workflow for the orange peel defect.

Troubleshooting Guide: Twinning

Twinning, or the sticking together of tablets, is a critical defect that can lead to non-uniform coating and dosage inaccuracies.

Q5: What causes twinning during PVAP tablet coating?

Twinning is primarily caused by excessive tackiness of the tablet surface during the coating process.^[5] This can be influenced by the coating formulation, process parameters, and the shape of the tablets themselves.

Troubleshooting Summary for Twinning

Parameter	Potential Cause of Twinning	Recommended Solution
Coating Formulation Tackiness	High concentration of plasticizer or use of a tacky polymer.	Optimize the type and concentration of the plasticizer. Consider adding an anti-tacking agent like talc.
Spray Rate	Too high, leading to overwetting of the tablet surfaces.[4][5]	Reduce the spray rate to allow for adequate drying between spray cycles.
Inlet Air Temperature	Too low, resulting in insufficient drying and tacky surfaces.	Increase the inlet air temperature to enhance drying efficiency.
Pan Speed	Too low, increasing the contact time between tablets.[6]	Increase the pan speed to promote better tumbling and reduce tablet-to-tablet contact time.[6]
Tablet Shape	Flat or capsule-shaped tablets have a larger contact area, making them more prone to sticking.[7]	If possible, consider a more rounded or convex tablet shape in the design phase.[7]
Exhaust Air Flow	Insufficient, leading to a humid environment within the coating pan.	Ensure adequate exhaust air flow to remove moisture effectively.

Experimental Protocol: Evaluation of Coating Tackiness

This protocol describes a method to assess the tackiness of a PVAP coating formulation, which is a key factor in predicting the risk of twinning.

Objective: To measure the tackiness of a PVAP film to understand its potential to cause twinning.

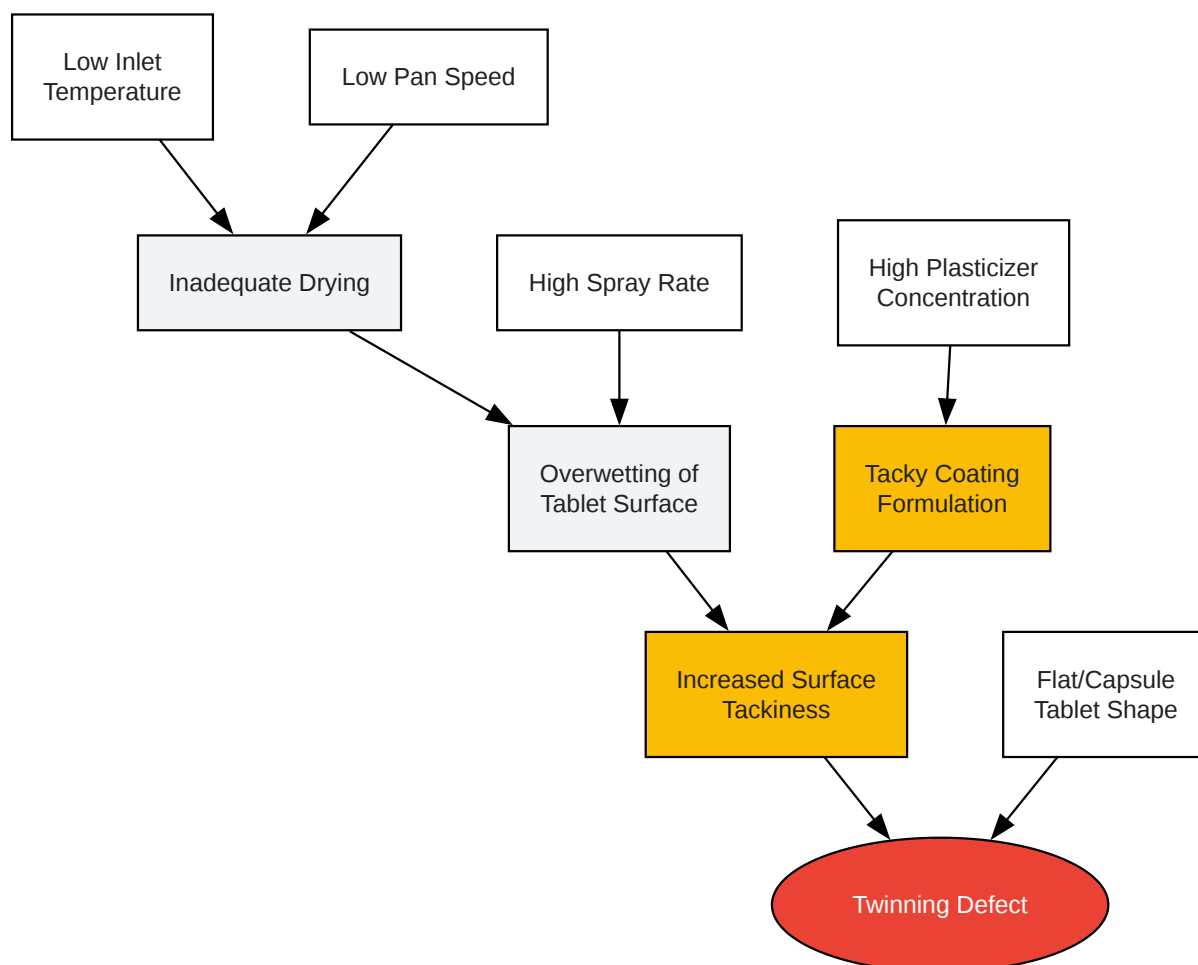
Materials:

- Texture analyzer or a dedicated tackiness tester
- Probe (e.g., cylindrical stainless steel)
- Glass slides
- Coating solution
- Film applicator

Methodology:

- Film Preparation:
 - Apply a uniform film of the PVAP coating solution onto a glass slide using a film applicator.
 - Dry the film under controlled conditions (temperature and humidity) that mimic the coating process.
- Tackiness Measurement:
 - Secure the coated glass slide onto the testing platform of the texture analyzer.
 - Bring the probe into contact with the film surface at a defined force and for a specified duration.
 - Withdraw the probe at a constant speed.
- Data Analysis:
 - The instrument will record the force required to separate the probe from the film surface as a function of time or distance.
 - The peak force or the area under the force-distance curve is a measure of the film's tackiness.
 - Compare the tackiness of different formulations to identify those with a lower potential for causing twinning.

Logical Relationships in Twinning Defect Formation



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Caption: Factors contributing to the twinning defect in tablet coating.

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